PKR-IN-C51
CAS No.: 1314594-23-4
Cat. No.: VC0539843
Molecular Formula: C23H21N5
Molecular Weight: 367.45
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1314594-23-4 |
---|---|
Molecular Formula | C23H21N5 |
Molecular Weight | 367.45 |
IUPAC Name | N-[2-{1H-indol-3-yl}ethyl]-4-[2-methyl-1H-indol-3-yl]pyrimidin-2-amine |
Standard InChI | InChI=1S/C23H21N5/c1-15-22(18-7-3-5-9-20(18)27-15)21-11-13-25-23(28-21)24-12-10-16-14-26-19-8-4-2-6-17(16)19/h2-9,11,13-14,26-27H,10,12H2,1H3,(H,24,25,28) |
Standard InChI Key | IDAWNFCAFDXMER-UHFFFAOYSA-N |
SMILES | CC(N1)=C(C2=NC(NCCC3=CNC4=C3C=CC=C4)=NC=C2)C5=C1C=CC=C5 |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Composition and Physical Properties
PKR-IN-C51 possesses a well-defined chemical composition that contributes to its biological activity and pharmacological properties. The compound has a molecular formula of C23H21N5, indicating a structure comprising 23 carbon atoms, 21 hydrogen atoms, and 5 nitrogen atoms . This composition results in a molecular weight of 367.45 g/mol, placing it in a range typical for many small-molecule kinase inhibitors.
The compound is registered with the Chemical Abstracts Service (CAS) number 1314594-23-4, which serves as its unique identifier in chemical databases and literature . This registration facilitates the tracking and identification of PKR-IN-C51 across different research contexts and publications.
Property | Specification |
---|---|
Chemical Formula | C23H21N5 |
Molecular Weight | 367.45 g/mol |
CAS Number | 1314594-23-4 |
Solubility in DMSO | 125 mg/mL (340.18 mM) with ultrasonic, warming, and heating to 60°C |
Storage (powder) | -20°C, up to 3 years |
Storage (in solution) | -80°C, up to 1 year |
Special Handling | Protect from light |
Mechanism of Action
PKR Inhibition Pathway
PKR-IN-C51 exerts its biological effects through a specific mechanism involving ATP-competitive inhibition of the double-stranded RNA-activated protein kinase (PKR). As an ATP-competitive inhibitor, PKR-IN-C51 competes with adenosine triphosphate (ATP) for binding to the catalytic domain of PKR . This competition prevents ATP from binding to its target site, thereby inhibiting the kinase activity of PKR and its downstream signaling cascade.
The protein kinase R pathway is typically activated in response to various cellular stressors, including viral infections and inflammatory stimuli. Upon activation, PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF-2α), leading to inhibition of protein synthesis and activation of stress response pathways . By blocking the ATP-binding site of PKR, PKR-IN-C51 prevents this phosphorylation event and the subsequent downstream effects, effectively modulating cellular responses to stress conditions.
Cellular Effects and Dose-Dependent Response
Research has demonstrated that PKR-IN-C51 inhibits intracellular PKR activation in a dose-dependent manner, particularly in primary mouse macrophages . This dose-dependent response indicates that the inhibitory effect of PKR-IN-C51 can be modulated by adjusting its concentration, providing researchers with a valuable tool for fine-tuning PKR activity in experimental settings.
The inhibition of PKR by PKR-IN-C51 has significant implications for cellular processes regulated by this kinase, including protein synthesis, apoptosis, and immune responses. Studies suggest that by modulating PKR activity, PKR-IN-C51 can influence cellular stress responses and potentially mitigate conditions characterized by aberrant PKR activation . This makes the compound particularly relevant for research into diseases where PKR dysregulation plays a role.
Biological Activities and Research Applications
Splicing Regulation in Myotonic Dystrophy
One of the most notable biological activities of PKR-IN-C51 is its ability to correct aberrant splicing patterns in disease models. Specifically, PKR-IN-C51 has been shown to correct the abnormal splicing of muscleblind-like splicing regulator 1 (MBNL1)-dependent pre-mRNAs in cells affected by myotonic dystrophy type 1 (DM1) . Importantly, this correction occurs without affecting the splicing pattern in normal, non-DM1 cells, suggesting a level of specificity that could be valuable for therapeutic applications.
Myotonic dystrophy type 1 is a genetic disorder characterized by progressive muscle wasting and weakness, resulting from abnormal RNA processing and splicing. The ability of PKR-IN-C51 to selectively correct aberrant splicing in DM1 cells represents a significant finding with potential implications for the development of targeted therapies for this condition. This specificity suggests that PKR-IN-C51 or related compounds could serve as lead structures for the development of therapeutic agents addressing splicing defects in myotonic dystrophy.
Laboratory Protocols and Technical Considerations
Stock Solution Preparation Guidelines
For research applications, proper preparation of PKR-IN-C51 stock solutions is essential to ensure consistent and reliable results. Based on available data, detailed guidelines for preparing stock solutions at various concentrations have been established. These guidelines take into account the compound's molecular weight and solubility characteristics to facilitate accurate solution preparation.
Table 2: Stock Solution Preparation Guide for PKR-IN-C51
Concentration | Solution Volume for Different Amounts |
---|---|
1 mg | |
1 mM | 2.7215 mL |
5 mM | 0.5443 mL |
10 mM | 0.2721 mL |
50 mM | 0.0544 mL |
When preparing stock solutions, it is recommended to select the appropriate solvent based on the compound's solubility characteristics. For PKR-IN-C51, DMSO is typically the preferred solvent due to the compound's high solubility in this medium. To enhance solubility, heating the tube to 37°C followed by ultrasonic bath treatment may be beneficial .
Form | Storage Temperature | Stability Period | Special Conditions |
---|---|---|---|
Powder | -20°C | Up to 3 years | Protect from light |
In solvent | -80°C | Up to 1 year | Avoid repeated freeze-thaw |
In solvent | -20°C | Up to 1 month | Avoid repeated freeze-thaw |
For shipping purposes, sample solutions are typically shipped with blue ice, while other sizes may be shipped at room temperature or with blue ice upon request .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume